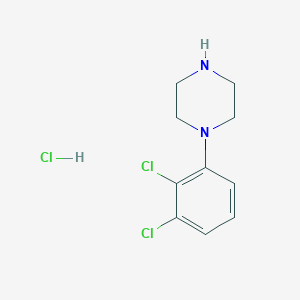

1-(2,3-Dichlorophenyl)piperazine hydrochloride

Descripción

Propiedades

IUPAC Name |

1-(2,3-dichlorophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2.ClH/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQFNNSFAGXCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866037 | |

| Record name | 1-(2,3-Dichlorophenyl)piperazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119532-26-2 | |

| Record name | 1-(2,3-Dichlorophenyl)piperazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119532-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dichlorophenyl)piperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119532262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dichlorophenyl)piperazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-Dichlorophenyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,3-dichlorophenyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,3-Dichlorophenyl)piperazine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC5R44625J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,3-Dichlorophenyl)piperazine hydrochloride is a crucial intermediate in the synthesis of the atypical antipsychotic drug, aripiprazole.[1][2][3] This technical guide provides a comprehensive overview of the primary synthesis mechanisms, detailed experimental protocols, and a comparative analysis of quantitative data from various synthetic routes. The information is intended to equip researchers and drug development professionals with a thorough understanding of the manufacturing processes for this key pharmaceutical intermediate.

Introduction

1-(2,3-Dichlorophenyl)piperazine (DCPP) is a chemical compound from the phenylpiperazine family that serves as a precursor in the synthesis of aripiprazole.[4] The hydrochloride salt form is often preferred for its stability and ease of handling in pharmaceutical manufacturing.[3][5] The synthesis of high-purity this compound is a critical step in the overall production of aripiprazole, impacting both the yield and quality of the final active pharmaceutical ingredient (API).[3] This document outlines the prevalent synthetic methodologies, focusing on the reaction mechanisms, experimental parameters, and resulting product characteristics.

Synthesis Mechanisms and Methodologies

Two primary synthetic routes for this compound have been extensively documented:

-

Route 1: Cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine or its hydrochloride salt.[1][6]

-

Route 2: A "one-pot" reaction starting from 2,3-dichloronitrobenzene.[7][8]

Route 1: Cyclization of 2,3-dichloroaniline

This is the most commonly employed method for the industrial production of this compound.[1][6] The core of this synthesis is the formation of the piperazine ring through the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine or its hydrochloride salt.[9][10]

Reaction Mechanism:

The reaction proceeds via a double N-alkylation of the 2,3-dichloroaniline. The amino group of the aniline acts as a nucleophile, attacking the electrophilic carbon of the chloroethyl groups of bis(2-chloroethyl)amine. This is followed by an intramolecular cyclization to form the piperazine ring. The reaction is typically carried out at elevated temperatures, and various solvents and catalysts can be employed to influence the reaction rate and yield.[11][12]

Experimental Protocols:

Numerous variations of this protocol exist, with differences in solvents, catalysts, reaction times, and temperatures. Below are summaries of representative experimental procedures.

Protocol 1A: Toluene-p-sulfonic acid and Tetrabutylammonium bromide in Xylene

-

Reactants: 2,3-dichloroaniline and bis(2-chloroethyl)amine.[11]

-

Catalysts: p-Toluene sulfonic acid and Tetrabutylammonium bromide.[11]

-

Solvent: Xylene.[11]

-

Procedure: A stirred solution of 2,3-dichloroaniline and bis(2-chloroethyl)amine in xylene is treated with p-toluene sulfonic acid and tetrabutylammonium bromide. The reaction mixture is heated at 130-135 °C for 48 hours. After completion, the mixture is cooled, and the pH is adjusted to 6-7 with aqueous ammonia. The product is extracted with ethyl acetate, dried, and concentrated.[11]

-

Yield: 88% (of the free base).[11]

Protocol 1B: High-Temperature Cyclization without Solvent

-

Reactants: 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.[1][6]

-

Procedure: 2,3-dichloroaniline is heated to 100 °C, and bis(2-chloroethyl)amine hydrochloride is added in batches. The temperature is then raised to 120-220 °C and maintained for 4-34 hours. After the reaction, the mixture is cooled, and n-butanol is added, followed by reflux for 1 hour. The crude product crystallizes upon cooling and is then purified by recrystallization from a methanol/water mixture.[1][6]

Route 2: One-Pot Synthesis from 2,3-Dichloronitrobenzene

This method offers an alternative starting material and a streamlined "one-pot" process that combines the reduction of the nitro group and the cyclization reaction.[7][8]

Reaction Mechanism:

In this process, 2,3-dichloronitrobenzene is reacted with bis(2-chloroethyl)amine hydrochloride in the presence of a reducing agent, typically iron powder in an acidic medium (e.g., ammonium chloride solution). The iron reduces the nitro group to an amine, which then undergoes in-situ cyclization with the bis(2-chloroethyl)amine hydrochloride to form the desired piperazine derivative.[7][8]

Experimental Protocol:

-

Reactants: 2,3-dichloronitrobenzene and bis(2-chloroethyl)amine hydrochloride.[7][8]

-

Reagents: Iron powder, ammonium chloride, potassium iodide, and tetrabutylammonium bromide.[7][8]

-

Procedure: 2,3-dichloronitrobenzene and bis(2-chloroethyl)amine hydrochloride are mixed in diethylene glycol ether. Aqueous ammonium chloride, iron powder, potassium iodide, and tetrabutylammonium bromide are added. The mixture is heated to 120-135 °C for 15-25 hours. After completion, the reaction is cooled and filtered. The product is crystallized from the mother liquor by the addition of acetone.[7][8]

Data Presentation

The following tables summarize the quantitative data from the different synthetic methodologies described in the literature.

Table 1: Synthesis of 1-(2,3-Dichlorophenyl)piperazine via Cyclization of 2,3-dichloroaniline (Route 1)

| Starting Materials | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) (%) | Reference |

| 2,3-dichloroaniline, bis(2-chloroethyl)amine | Xylene / p-TsOH, TBAB | 130-135 | 48 | 88 (free base) | Not Reported | [11] |

| 2,3-dichloroaniline, bis(2-chloroethyl)amine HCl | None | 120 | 34 | 59.5 | 99.62 | [6] |

| 2,3-dichloroaniline, bis(2-chloroethyl)amine HCl | None | 160 | 12 | 64.0 | 99.58 | [1] |

| 2,3-dichloroaniline, bis(2-chloroethyl)amine HCl | None | 200 | 4 | 65.6 | 99.67 | [1] |

Table 2: One-Pot Synthesis from 2,3-Dichloronitrobenzene (Route 2)

| Starting Materials | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) (%) | Reference |

| 2,3-dichloronitrobenzene, bis(2-chloroethyl)amine HCl | Fe, NH4Cl, KI, TBAB in DEGME/H2O | 130 | 20 | 68.0 | 99.0 | [7][8] |

| 2,3-dichloronitrobenzene, bis(2-chloroethyl)amine HCl | Fe, NH4Cl, KI, TBAB in DEGME/H2O | 130 | 20 | 68.3 | 99.2 | [8] |

| 2,3-dichloronitrobenzene, bis(2-chloroethyl)amine HCl | Fe, NH4Cl, KI, TBAB in DEGME/H2O | 130 | 20 | 69.4 | 99.4 | [8] |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction pathways and a general experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism for Route 1.

References

- 1. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 5. ptfarm.pl [ptfarm.pl]

- 6. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 7. CN107011288B - A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 8. Preparation method of aripiprazole intermediate this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]

- 12. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,3-Dichlorophenyl)piperazine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP HCl). DCPP HCl is a key intermediate in the synthesis of the atypical antipsychotic aripiprazole and is also a significant metabolite. A thorough understanding of its physicochemical characteristics is crucial for drug development, formulation, and quality control. This document presents quantitative data in structured tables, details experimental protocols for property determination, and visualizes relevant biological pathways.

Introduction

This compound, with the CAS number 119532-26-2, is a phenylpiperazine derivative. Its primary significance in the pharmaceutical industry lies in its role as a critical building block for the synthesis of aripiprazole.[1][2] Furthermore, it is a known human metabolite of aripiprazole, making the study of its properties relevant to understanding the drug's overall pharmacological profile.[3] This guide aims to consolidate the available data on the physicochemical properties of DCPP HCl to support research and development activities.

Physicochemical Properties

The physicochemical properties of a drug substance or intermediate are critical parameters that influence its behavior, from synthesis and purification to formulation and bioavailability. The following tables summarize the key quantitative data for 1-(2,3-Dichlorophenyl)piperazine HCl.

Identification and General Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | Multiple |

| Synonyms | DCPP HCl, Aripiprazole Related Compound C | |

| CAS Number | 119532-26-2 | [4] |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ · HCl | [4][5] |

| Molecular Weight | 267.58 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid/powder | [5] |

Thermal and Spectroscopic Properties

| Property | Value | Source(s) |

| Melting Point | 245-247 °C | [4][5][6] |

| 248-250 °C | [7] | |

| 32 °C (likely an error in the source) | ||

| Boiling Point | 365.1 °C at 760 mmHg | [6][8] |

| 218-221 °C (likely for the free base) | ||

| Flash Point | 174.6 °C | [6][8] |

| 208.2 °C | [2] | |

| UV λmax | 218, 249 nm | [9] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | Soluble | [6][8][10] |

| Solubility in Organic Solvents | Soluble in DMSO and methanol | [6][8][10] |

| DMF: 11 mg/mL | [9] | |

| DMSO: 16 mg/mL | [9] | |

| Ethanol: 5 mg/mL | [9] | |

| PBS (pH 7.2): 10 mg/mL | [9] | |

| pKa | 8.71 ± 0.10 (Predicted for the free base) | [11] |

| LogP (Octanol-Water Partition Coefficient) | 2.8248 | [12] |

| 3.59880 | [8] | |

| 2.6 (for the free base) | [1] |

Other Physicochemical Data

| Property | Value | Source(s) |

| Density | 1.272 g/cm³ | [6][8] |

| Vapor Pressure | 1.77E-07 mmHg at 25°C | [6][8] |

| Hygroscopicity | Hygroscopic | [6][8] |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 2 | [8][12] |

| Rotatable Bond Count | 1 | [8][12] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable physicochemical data. The following sections outline methodologies for determining key properties of DCPP HCl.

Synthesis of 1-(2,3-Dichlorophenyl)piperazine HCl

This protocol is based on the cyclization reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.

-

Materials: 2,3-dichloroaniline, bis(2-chloroethyl)amine hydrochloride, p-toluenesulfonic acid, tetrabutylammonium bromide, xylene, aqueous ammonia, ethyl acetate, sodium sulfate.

-

Procedure:

-

To a stirred solution of 2,3-dichloroaniline (10g, 61.72 mmol) and bis(2-chloroethyl)amine (8.7g, 61.72 mmol) in xylene (150 mL), add p-toluenesulfonic acid (1.17g, 6.17 mmol) and tetrabutylammonium bromide (1.5g, 6.17 mmol).[6]

-

Heat the reaction mixture at 130-135 °C for 48 hours.[6]

-

After completion, cool the reaction mixture to room temperature.[6]

-

Adjust the pH of the solution to 6-7 with aqueous ammonia.[6]

-

Extract the organic compounds with ethyl acetate.[6]

-

Dry the organic layer with sodium sulfate and concentrate under reduced pressure to obtain the free base.[6]

-

The hydrochloride salt can be formed by treating a solution of the free base in a suitable solvent (e.g., ethanol) with hydrochloric acid.

-

The resulting solid is filtered, washed, and dried to yield this compound.

-

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard melting point apparatus.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (closed at one end), thermometer.

-

Procedure:

-

Ensure the DCPP HCl sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

The melting point is reported as the range T1-T2.

-

Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of equilibrium solubility, a standard method for pharmaceutical compounds.

-

Materials: DCPP HCl, purified water (or other solvent), temperature-controlled shaker, centrifuge, analytical balance, validated analytical method (e.g., HPLC-UV).

-

Procedure:

-

Add an excess amount of DCPP HCl to a known volume of the solvent (e.g., water) in a sealed flask.

-

Place the flask in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flask for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Separate the solid phase from the solution by centrifugation or filtration.

-

Carefully withdraw a sample of the supernatant.

-

Dilute the sample as necessary and determine the concentration of DCPP HCl using a validated analytical method.

-

The determined concentration represents the equilibrium solubility.

-

LogP Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 107 for determining the n-octanol/water partition coefficient.

-

Materials: DCPP HCl, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), centrifuge, analytical method for concentration determination.

-

Procedure:

-

Prepare a stock solution of DCPP HCl in n-octanol.

-

In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of water.

-

Shake the vessel vigorously for a set period to allow for partitioning.

-

Separate the two phases by centrifugation.

-

Determine the concentration of DCPP HCl in both the n-octanol and aqueous phases using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water.

-

LogP is the base-10 logarithm of P.

-

Biological Interactions and Signaling Pathways

1-(2,3-Dichlorophenyl)piperazine is not an inert chemical intermediate; it possesses biological activity. It is known to be a partial agonist at dopamine D2 and D3 receptors and an inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7).[3][13][14]

Dopamine Receptor Partial Agonism

As a partial agonist, DCPP HCl binds to dopamine D2 and D3 receptors, eliciting a response that is lower than that of a full agonist like dopamine. This modulation of the dopaminergic system is a key aspect of the therapeutic effect of aripiprazole.

Caption: Dopamine D2/D3 receptor partial agonism of DCPP HCl.

Inhibition of Cholesterol Biosynthesis

DCPP HCl has been identified as a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway.[14][15] This inhibition leads to an accumulation of 7-dehydrocholesterol (7-DHC).

Caption: Inhibition of DHCR7 by DCPP HCl in the cholesterol pathway.

Experimental Workflow for Physicochemical Characterization

A logical workflow is essential for the comprehensive characterization of a pharmaceutical intermediate like DCPP HCl.

Caption: Workflow for the physicochemical characterization of DCPP HCl.

Conclusion

The data and protocols presented in this technical guide provide a solid foundation for researchers and professionals working with 1-(2,3-Dichlorophenyl)piperazine HCl. The compiled physicochemical properties are essential for quality control, formulation development, and regulatory submissions. The outlined experimental methodologies offer a starting point for in-house validation and characterization, while the visualized biological pathways highlight the compound's pharmacological relevance beyond its role as a synthetic intermediate. A comprehensive understanding of these aspects is paramount for the successful development of pharmaceuticals like aripiprazole.

References

- 1. Cas 119532-26-2,this compound | lookchem [lookchem.com]

- 2. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]

- 3. who.int [who.int]

- 4. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 6. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]

- 7. Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. westlab.com [westlab.com]

- 9. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 11. oecd.org [oecd.org]

- 12. [PDF] OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances | Semantic Scholar [semanticscholar.org]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(2,3-Dichlorophenyl)piperazine Hydrochloride (CAS: 119532-26-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,3-dichlorophenyl)piperazine hydrochloride (DCPP HCl), a key chemical intermediate in the synthesis of prominent atypical antipsychotics such as aripiprazole and cariprazine.[1] This document collates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its pharmacological profile, focusing on its mechanism of action as a dopamine D2 and D3 receptor partial agonist.[1] All quantitative data is presented in structured tables for clarity, and logical and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[2][3] It is the hydrochloride salt of 1-(2,3-dichlorophenyl)piperazine. The presence of the dichlorophenyl moiety is crucial for its interaction with dopamine receptors.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 119532-26-2 | [1] |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ · HCl | [4] |

| Molecular Weight | 267.58 g/mol | [5] |

| Melting Point | 243-247 °C | [5][6] |

| Boiling Point | 365.1 °C at 760 mmHg (for free base) | [7] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in water, DMSO, and methanol | [6] |

| Purity (by HPLC) | ≥97% to >99.5% | [4][8] |

Synthesis and Manufacturing

The most common industrial synthesis of this compound involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.[8] This method is favored for its efficiency and high yield.[8]

Experimental Protocol: Synthesis via Cyclization

This protocol is based on methodologies described in the patent literature, which detail a solvent-free, high-temperature cyclization.[8][9][10]

Materials:

-

2,3-Dichloroaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

Protonic solvents for work-up and refining (e.g., n-butanol, methanol, ethanol)[8][9]

Procedure:

-

Charging the Reactor: In a suitable reactor, charge 2,3-dichloroaniline.

-

Heating and Addition: Heat the reactor to a charging temperature of 90-120 °C.[8] Gradually add bis(2-chloroethyl)amine hydrochloride in portions. The mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride typically ranges from 1:0.8 to 1:2.0.[8][9]

-

Cyclization Reaction: After the addition is complete, raise the temperature to 120-220 °C to initiate the cyclization reaction.[8] The reaction is typically maintained for several hours (e.g., 4 to 34 hours) depending on the scale and specific temperature profile.[8][10]

-

Work-up: After the reaction is complete, cool the mixture and add an after-treatment solvent such as n-butanol. The mixture is then typically refluxed for a short period and then cooled to induce crystallization of the crude product.[8][10]

-

Isolation and Refining: The crude product is isolated by centrifugation.[8] Further purification is achieved by recrystallization from a refining solvent, such as methanol or a methanol/water mixture, to yield the final product with a purity of >99.5% as determined by HPLC.[8][10]

Table 2: Summary of Reported Synthesis Parameters and Yields

| Reactant Ratio (Aniline:Amine HCl) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) | Source(s) |

| 1:1.1 | 120 | 34 | 59.5 | 99.62 | [8][10] |

| 1:1.65 | 160 | 12 | 64.0 | 99.58 | [8] |

| 1:2.0 | 200 | 4 | 65.6 | 99.67 | [8][10] |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-(2,3-dichlorophenyl)piperazine HCl.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and for detecting related substances and impurities.[8][11]

Experimental Protocol: HPLC Purity Analysis

The following is a representative HPLC method derived from the patent literature for the analysis of DCPP HCl and its impurities.[6]

Chromatographic Conditions:

-

Column: Octadecylsilane (C18) bonded silica gel column.[6]

-

Mobile Phase A: Acetonitrile-disodium hydrogen phosphate buffer solution (e.g., 5:95 v/v).[6]

-

Mobile Phase B: Acetonitrile-phosphoric acid (e.g., 95:5 v/v).[6]

-

Elution: Gradient elution.[6] (Note: The specific gradient profile is often optimized based on the impurity profile and is proprietary. A typical "scouting gradient" might run from 5% to 95% B over 10-20 minutes to separate compounds with a wide range of polarities).[10]

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 30 °C.[6]

-

Detection Wavelength: 254 nm.[6]

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable diluent (e.g., acetonitrile).

-

Sample Preparation: Prepare the test solution by dissolving the sample in the same diluent to a similar concentration as the standard.

-

Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, or by comparison against the standard of known concentration.

HPLC Analysis Logic Diagram

Caption: Logical workflow for the HPLC analysis of DCPP HCl.

Biological Activity and Mechanism of Action

1-(2,3-Dichlorophenyl)piperazine is known to be a pharmacologically active compound, acting as a partial agonist at dopamine D2 and D3 receptors.[9][12] This activity is central to the therapeutic effects of aripiprazole and cariprazine, for which DCPP HCl is a precursor.[1][13] It is also a known human metabolite of aripiprazole.[14]

Dopamine D2/D3 Receptor Partial Agonism

As a partial agonist, DCPP has a dual action. In environments with low dopamine levels, it provides a moderate level of receptor stimulation.[1] Conversely, in a high dopamine environment, it competes with the endogenous neurotransmitter, thereby reducing overall receptor stimulation and acting as a functional antagonist.[1] This "fine-tuning" of the dopaminergic system is a hallmark of atypical antipsychotics.[1]

Table 3: Receptor Binding Affinity of Selected 1-(2,3-Dichlorophenyl)piperazine Derivatives

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 vs D2 Selectivity | Source(s) |

| Analogue 8 | 46 | 0.82 | ~56-fold | [3] |

| Analogue 8j | >10,000 | 2.6 | >1000-fold | [15] |

Note: These values are for derivatives and not for 1-(2,3-dichlorophenyl)piperazine itself, but they illustrate the high D3 affinity conferred by the 2,3-dichlorophenylpiperazine scaffold.

Signaling Pathway

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[4] As a partial agonist, DCPP would modulate these downstream signaling pathways.

-

G Protein-Dependent Pathway: Upon binding, a partial agonist like DCPP induces a submaximal conformational change in the D2/D3 receptor. This leads to a moderate activation of Gi/o proteins, which in turn inhibit the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase results in decreased intracellular levels of cyclic AMP (cAMP).[4]

-

β-Arrestin Pathway: GPCRs can also signal through β-arrestin-mediated pathways. The degree to which a ligand activates G protein versus β-arrestin pathways is known as "functional selectivity" or "biased agonism".[4][16] The specific bias of DCPP has not been characterized, but this is an important area of modern pharmacology.

Dopamine D2/D3 Partial Agonist Signaling Diagram

Caption: Simplified signaling pathway for a D2/D3 partial agonist.

Toxicology and Safety

This compound is classified as harmful if swallowed and causes skin and eye irritation.[16] It may also cause respiratory irritation.[16]

Table 4: Acute Toxicity Data

| Test | Species | Value | Source(s) |

| Oral LD50 | Mouse and Rat | 440 mg/kg | [1] |

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound.[16]

Applications in Research and Drug Development

The primary application of this compound is as a registered starting material and key intermediate in the synthesis of aripiprazole and cariprazine.[1][7] It is also used as an analytical reference standard for impurity profiling in these active pharmaceutical ingredients.[4] Its inherent pharmacological activity makes it a valuable scaffold for the design of novel D2/D3 receptor ligands in CNS drug discovery programs.

Conclusion

This compound is a well-characterized compound with a critical role in the pharmaceutical industry. Its synthesis is efficient and high-yielding, and robust analytical methods exist for its quality control. Its mechanism of action as a D2/D3 partial agonist is fundamental to the therapeutic profile of the drugs derived from it. This guide provides a consolidated resource of technical information to support ongoing research and development activities involving this important molecule.

References

- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 119532-26-2 Name: this compound [xixisys.com]

- 2. This compound | C10H13Cl3N2 | CID 11630372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. resources.tocris.com [resources.tocris.com]

- 5. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]

- 7. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]

- 12. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dtsc.ca.gov [dtsc.ca.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. agilent.com [agilent.com]

molecular structure of 1-(2,3-Dichlorophenyl)piperazine hydrochloride

An In-Depth Technical Guide to 1-(2,3-Dichlorophenyl)piperazine Hydrochloride

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 119532-26-2) is a critical chemical intermediate, primarily recognized for its role in the synthesis of atypical antipsychotic pharmaceuticals such as Aripiprazole and Cariprazine.[1][2][3] Its rigid dichlorophenyl ring coupled with the versatile piperazine moiety makes it a valuable scaffold in medicinal chemistry for targeting central nervous system (CNS) receptors. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, established synthesis protocols, and biological significance. Detailed experimental methodologies and data are presented to support researchers in its application and further development.

Chemical Identity and Molecular Structure

This compound is an organic compound featuring a piperazine ring N-substituted with a 2,3-dichlorophenyl group, supplied as a hydrochloride salt.[4]

-

IUPAC Name: 1-(2,3-dichlorophenyl)piperazine;hydrochloride[5]

-

Synonyms: 2,3-DCPP HCl, DCPP-Hydrochloride, Aripiprazole EP Impurity B, USP Aripiprazole Related Compound C[2][4][8]

-

Molecular Formula: C₁₀H₁₃Cl₃N₂ (or C₁₀H₁₂Cl₂N₂ · HCl)[2][5][6][7][8][9]

-

SMILES: C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl.Cl[5]

Physicochemical Properties

The compound is typically supplied as a high-purity, stable crystalline solid, making it suitable for rigorous pharmaceutical manufacturing processes.[2] Quantitative properties are summarized in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | References |

| Appearance | White to off-white crystalline solid/powder | [2][4][5][8] |

| Melting Point | 243-247 °C | [5][7] |

| Boiling Point | 365.1 °C (at 760 mmHg) | [2][10] |

| Density | 1.272 g/cm³ | [2][10] |

| Solubility | Soluble in Water, DMSO, Methanol, DMF, Ethanol | [4][9][10][11][12] |

| Purity (Assay) | ≥97% to >99.5% (HPLC) | [1][5][7][11][13] |

| UV λmax | 218, 249 nm | [11] |

| Flash Point | 174.6 °C - 208.2 °C | [2][10] |

Synthesis and Manufacturing Protocols

The industrial synthesis of this compound is most commonly achieved via a cyclization reaction. Two prevalent methodologies are detailed below.

Experimental Protocol 1: Solvent-Free Cyclization

This method is widely documented for its efficiency and reduced environmental impact, making it suitable for industrial-scale production.[1][12][13]

-

Charging: A 500L reactor is charged with 100 kg of 2,3-dichloroaniline. The reactor is heated to 100 °C with stirring.

-

Addition: 110-165 kg of solid bis(2-chloroethyl)amine hydrochloride is added portion-wise. The mass ratio of 2,3-dichloroaniline to the amine hydrochloride should be between 1:0.8 and 1:2.0.[1][12]

-

Reaction: The temperature is raised to 120-220 °C and maintained for 4 to 34 hours. Reaction progress is monitored by HPLC. Higher temperatures significantly reduce reaction time.[12][13]

-

Work-up: After completion, heating is stopped. 200-250 kg of n-butanol is added, and the mixture is refluxed for 1 hour.[12][13]

-

Isolation: The mixture is cooled to induce crystallization. The resulting solid is isolated by centrifugation.

-

Purification: The crude product is purified by recrystallization from a mixed solvent system, typically methanol and water (10:1 ratio), followed by cooling, centrifugation, and drying to yield the final product with >99.5% purity.[12][13]

Experimental Protocol 2: Solvent-Based Cyclization

This protocol utilizes a high-boiling point solvent and catalysts.

-

Reaction Setup: To a stirred solution of 2,3-dichloroaniline (10g, 61.72 mmol) in xylene (150 mL), add bis(2-chloroethyl)ethylamine (8.7g, 61.72 mmol), p-toluene sulfonic acid (1.17g, 6.17 mmol), and tetrabutylammonium bromide (1.5g, 6.17 mmol).[11]

-

Reaction: The mixture is heated to 130-135 °C for 48 hours.[11]

-

Work-up: The reaction is cooled to room temperature. The pH is adjusted to 6-7 using aqueous ammonia.[11]

-

Extraction and Isolation: The organic compounds are extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure to yield the product as a pale brown liquid (free base form), which can be converted to the hydrochloride salt.[11]

Synthesis Workflow Diagram

Caption: High-level workflow for the solvent-free synthesis of 1-(2,3-Dichlorophenyl)piperazine HCl.

Spectroscopic and Analytical Characterization

The structural confirmation and purity assessment of this compound are performed using standard analytical techniques. While full spectral datasets are often proprietary, reference spectra are available in databases such as PubChem and SpectraBase.[1][5][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dichlorophenyl ring, typically in the range of 7.0-7.5 ppm. The protons on the piperazine ring would appear as multiplets in the upfield region, generally between 3.0-4.0 ppm. The acidic N-H proton of the hydrochloride salt may appear as a broad singlet.

-

¹³C NMR: The carbon NMR would display distinct signals for the six unique carbons of the dichlorophenyl ring and the two unique carbons of the piperazine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides information on the functional groups. Key expected absorptions include C-H stretching from the aromatic ring, C-N stretching from the piperazine structure, and characteristic C-Cl vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the parent molecule (free base form at m/z ≈ 230.04) and its characteristic isotopic pattern due to the presence of two chlorine atoms.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final product, with standards typically requiring ≥99.5%.[12][13]

Biological Activity and Mechanism of Action

While primarily an intermediate, 1-(2,3-Dichlorophenyl)piperazine itself exhibits biological activity and is a known human metabolite of Aripiprazole.[9] Its core structure is active at key CNS receptors.

-

Dopamine Receptor Agonism: The compound has been demonstrated to act as a partial agonist at dopamine D2 and D3 receptors.[1][13] This interaction modulates dopaminergic pathways, a key mechanism for antipsychotic efficacy.

-

Serotonin Receptor Interaction: The molecule also interacts with serotonin (5-HT) receptor subtypes, a common feature of atypical antipsychotics that contributes to their broader efficacy and improved side-effect profile compared to older drugs.[1][4][13]

-

Cholesterol Biosynthesis Inhibition: Research has also identified the free base, 1-(2,3-Dichlorophenyl)piperazine, as a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), an enzyme involved in the final step of cholesterol biosynthesis.

Receptor Interaction Diagram

Caption: Mechanism of action showing interaction with key CNS dopamine and serotonin receptors.

Applications in Drug Development

The principal application of this compound is as a non-GMP and later a GMP-manufactured starting material or intermediate in the synthesis of multi-billion dollar antipsychotic drugs.[4][5][10][13]

-

Aripiprazole Synthesis: It is a key building block for Aripiprazole, a widely prescribed medication for schizophrenia, bipolar disorder, and as an adjunct treatment for major depressive disorder.[1][2][13]

-

Cariprazine Synthesis: It also serves as a precursor in the synthesis of Cariprazine, another atypical antipsychotic with a similar mechanism of action.[1][13]

-

Drug Discovery Scaffold: The dichlorophenylpiperazine structure serves as a valuable fragment and scaffold for the discovery of new CNS-active agents due to its proven interaction with key neurotransmitter receptors.[6]

Drug Development Pathway

Caption: Role as a key intermediate leading to the API Aripiprazole and its clinical uses.

Safety and Handling

This compound is classified as an irritant, causing potential irritation to the eyes, respiratory system, and skin. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. For detailed safety information, consult the supplier-specific Safety Data Sheet (SDS).

References

- 1. spectrabase.com [spectrabase.com]

- 2. kaivalchem.com [kaivalchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Aripiprazole EP Impurity B | 119532-26-2 | SynZeal [synzeal.com]

- 5. This compound | C10H13Cl3N2 | CID 11630372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. This compound [lgcstandards.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. chembk.com [chembk.com]

- 13. This compound | 119532-26-2 | Benchchem [benchchem.com]

The Role of 1-(2,3-Dichlorophenyl)piperazine HCl in the Synthesis of Aripiprazole: A Technical Guide

Abstract: Aripiprazole is a widely used second-generation atypical antipsychotic medication for the treatment of schizophrenia and bipolar disorder.[1] Its synthesis is a topic of significant interest for researchers, scientists, and drug development professionals. The most prevalent and industrially scalable manufacturing process for aripiprazole relies on a convergent synthesis strategy.[1] This technical guide provides an in-depth overview of this synthesis, with a specific focus on the critical role of 1-(2,3-Dichlorophenyl)piperazine hydrochloride, a key intermediate that forms the core pharmacophore of the final active pharmaceutical ingredient (API).[1] Detailed experimental methodologies, quantitative data, and process workflows are presented to offer a comprehensive resource for professionals in the field.

The Core Synthesis Strategy of Aripiprazole

The industrial synthesis of aripiprazole is primarily achieved through a convergent approach that involves the coupling of two key intermediates. This strategy, centered around a nucleophilic substitution reaction, is efficient and scalable. The two essential building blocks are:

-

1-(2,3-Dichlorophenyl)piperazine (or its hydrochloride salt): This molecule provides the substituted phenylpiperazine moiety, which is crucial for aripiprazole's unique pharmacological activity, including its partial agonism at dopamine D2 receptors.[1][2]

-

7-(4-halobutoxy)-3,4-dihydro-2(1H)-quinolinone: This intermediate consists of the foundational quinolinone structure attached to a four-carbon linker with a leaving group (typically bromo), which facilitates the coupling reaction.[1][3]

The final step is an N-alkylation reaction where the secondary amine of the piperazine ring acts as a nucleophile, displacing the halide on the butoxy chain of the quinolinone intermediate to form the final aripiprazole molecule.[1][2]

Figure 1: Overall convergent synthesis scheme for Aripiprazole.

Synthesis of Key Intermediates

The purity and yield of the final aripiprazole product are highly dependent on the efficient preparation of its key intermediates.[1]

Synthesis of this compound

This crucial intermediate is most commonly synthesized via the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine or its hydrochloride salt.[4][5] This method is favored for its use of readily available starting materials.[4]

Figure 2: Synthesis workflow for 1-(2,3-Dichlorophenyl)piperazine HCl.

Experimental Protocol: A representative procedure involves charging a reactor with 2,3-dichloroaniline and heating it to approximately 100°C.[6] Bis(2-chloroethyl)amine hydrochloride is then added in portions.[6] The reaction mixture is heated to a higher temperature (e.g., 160-200°C) and maintained for several hours to complete the cyclization.[4][6] After completion, the mixture is cooled, treated with a solvent like n-butanol, and the crude product is isolated via crystallization and filtration.[4] A final refining step using a solvent such as methanol is performed to achieve high purity.[4]

Table 1: Physicochemical Properties and Synthesis Data for 1-(2,3-Dichlorophenyl)piperazine HCl

| Parameter | Value | Reference |

|---|---|---|

| CAS Number | 119532-26-2 | [7] |

| Molecular Formula | C₁₀H₁₃Cl₃N₂ | N/A |

| Molecular Weight | 267.58 g/mol | N/A |

| Purity (HPLC) | ≥ 99.5% | [4] |

| Typical Yield | 60-88% |[4][8][9] |

Synthesis of 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone

This second key intermediate is prepared by the etherification of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane.[1][10] This reaction introduces the four-carbon linker necessary for the final coupling step.

Experimental Protocol: The synthesis typically involves reacting 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with an excess of 1,4-dibromobutane in the presence of a base, such as potassium carbonate.[10] The reaction can be carried out in various solvents, including water or acetonitrile.[10] The mixture is refluxed for several hours.[10] After the reaction is complete, the product is extracted using an organic solvent (e.g., dichloromethane) and purified, often by column chromatography and recrystallization, to yield the final intermediate.[10]

Table 2: Physicochemical Properties of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone

| Parameter | Value | Reference |

|---|---|---|

| CAS Number | 129722-34-5 | [3] |

| Molecular Formula | C₁₃H₁₆BrNO₂ | [3] |

| Molecular Weight | 298.18 g/mol | N/A |

| Melting Point | 110.5-111.0 °C | [10] |

| Appearance | Off-white to pale yellow crystalline powder |[3] |

The Crucial Coupling Reaction: Formation of Aripiprazole

The final and most critical step in the synthesis is the N-alkylation of this compound with 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[5][11] This reaction forms the complete aripiprazole molecule.

Figure 3: Workflow for the final coupling reaction and purification.

Experimental Protocol: A representative procedure for this coupling reaction is detailed below.[11]

Table 3: Representative Experimental Protocol for Aripiprazole Synthesis

| Step | Reagents & Conditions | Details |

|---|---|---|

| 1. Reaction Setup | 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (0.1 M), 1-(2,3-dichlorophenyl)piperazine HCl (0.1 M), Anhydrous Sodium Carbonate (0.2 M), Technical Ethanol (300 mL). | A suspension of the reactants and base is prepared in ethanol.[11] |

| 2. Reaction | Reflux for 12 hours. | The mixture is heated under reflux to drive the N-alkylation reaction to completion.[11] |

| 3. Isolation | Filter the resulting solid. | The crude product precipitates out of the reaction mixture upon cooling. |

| 4. Purification | Take up the solid in fresh ethanol (50 mL) and reflux for 10 minutes. Filter off insoluble inorganic residue. | This step removes inorganic salts.[11] |

| 5. Crystallization | Combine filtrates, reflux, and then leave at room temperature for 12 hours for crystallization. | The pure product crystallizes from the ethanol solution.[11] |

| 6. Final Product | Filter the crystalline aripiprazole and dry. | Yields the final, purified API.[11] |

Quantitative Data: Optimization studies have been performed to maximize the yield and purity of aripiprazole. The parameters varied include the reactant molar ratios, the amount of base, the solvent volume, and the reaction time.[11][12]

Table 4: Summary of Optimized Reaction Conditions and Outcomes

| Parameter | Optimized Value/Range | Result | Reference |

|---|---|---|---|

| Reactant Ratio (Bromo-linker:DCPP) | ~1:1.2 | High conversion | [12] |

| Base (Na₂CO₃) | ~1.1 - 2.0 equivalents | Effective acid scavenging | [11][12] |

| Solvent | Ethanol, Acetonitrile | Good solubility and reaction medium | [10][11] |

| Temperature | Reflux | Drives reaction to completion | [11] |

| Reaction Time | 4 - 12 hours | Sufficient for high conversion | [4][11] |

| Reported Yield | 85 - 92% | High efficiency | [2][11][13] |

| Reported Purity (HPLC) | > 99.3% | Meets pharmaceutical standards |[2][11] |

Analytical Methods for Synthesis Monitoring and Quality Control

To ensure the quality of the final API and to monitor the progress of the synthesis, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is the primary technique used for these purposes.[11][14]

HPLC Analysis: A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is used to determine the purity of aripiprazole and to quantify any related impurities.[14][15][16] This allows for the separation of the main compound from starting materials, intermediates, and any degradation products.[15][16]

Table 5: Example HPLC Method for Purity Determination of Aripiprazole

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., Zorbax SB-C18, 150 mm x 4.6 mm, 5 µm) | [14] |

| Mobile Phase | Isocratic or Gradient mixture of Methanol/Acetonitrile and an aqueous buffer (e.g., phosphate buffer at pH 3.0). | [14][15] |

| Flow Rate | 1.0 - 1.5 mL/min | [14][15] |

| Column Temperature | 25 - 40 °C | [14][15] |

| Detection Wavelength | 215 nm or 254 nm (Diode Array Detector) | [14][15][17] |

| Injection Volume | 10 - 20 µL |[11][14] |

Conclusion

This compound is an indispensable intermediate in the most common and industrially viable synthesis of aripiprazole.[7] It constitutes a significant portion of the final molecule and is directly responsible for its characteristic pharmacological profile. The successful synthesis of high-purity aripiprazole hinges on the efficient and controlled execution of a convergent strategy, beginning with the high-yield preparation of this key piperazine intermediate and its quinolinone coupling partner. Strict control over the final N-alkylation reaction conditions, followed by robust purification and validated analytical testing, ensures the production of aripiprazole API that meets the stringent quality standards required for pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]

- 9. marxify.pages.dev [marxify.pages.dev]

- 10. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 11. ptfarm.pl [ptfarm.pl]

- 12. researchgate.net [researchgate.net]

- 13. CN103787965A - New synthesis method of aripiprazole - Google Patents [patents.google.com]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. akjournals.com [akjournals.com]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. jipbs.com [jipbs.com]

The Neuropharmacological Profile of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride: A Technical Guide to its CNS Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,3-Dichlorophenyl)piperazine hydrochloride (DCPP HCl) is a pivotal chemical entity in contemporary neuropharmacology, recognized both as a key intermediate in the synthesis of atypical antipsychotics like aripiprazole and cariprazine, and as an active metabolite with its own distinct pharmacological signature.[1] This technical guide provides an in-depth exploration of the core mechanism of action of DCPP HCl within the central nervous system (CNS). The document elucidates its molecular interactions, focusing on its well-established role as a partial agonist at dopamine D2 and D3 receptors. Furthermore, it delves into the downstream signaling cascades, including both G-protein dependent and independent pathways, and presents detailed experimental protocols for the key assays used to characterize this compound. All quantitative data are summarized for comparative analysis, and complex biological pathways and experimental workflows are visualized through detailed diagrams.

Introduction

1-(2,3-Dichlorophenyl)piperazine (DCPP) is a synthetic compound belonging to the phenylpiperazine class of chemicals.[1] Its hydrochloride salt, DCPP HCl, is of significant interest due to its psychoactive properties and its structural relationship to several clinically important medications. As a primary metabolite of the atypical antipsychotic aripiprazole, understanding the intrinsic pharmacological activity of DCPP is crucial for a comprehensive grasp of aripiprazole's overall therapeutic and side-effect profile. The core of DCPP's CNS activity lies in its interaction with dopaminergic systems, where it functions as a partial agonist at D2 and D3 receptors. This modulatory action, distinct from full agonists or antagonists, allows it to stabilize dopaminergic neurotransmission, a key principle behind the efficacy of third-generation antipsychotics. This guide aims to provide a detailed technical overview of DCPP HCl's mechanism of action, intended for professionals in the fields of neuroscience research and drug development.

Molecular Mechanism of Action

The primary mechanism of action of DCPP HCl in the CNS is its modulation of dopamine receptors, specifically the D2-like family (D2, D3, and D4). It has been consistently identified as a partial agonist at D2 and D3 receptors.[1]

Dopamine Receptor Interactions

Partial agonism at D2 and D3 receptors means that DCPP HCl can elicit a submaximal response compared to the endogenous full agonist, dopamine. In environments of high dopaminergic tone (hyperdopaminergic states), DCPP HCl competes with dopamine for receptor binding, thereby reducing the overall receptor activation and acting as a functional antagonist. Conversely, in low dopamine environments (hypodopaminergic states), it provides a basal level of receptor stimulation, acting as a functional agonist. This dual action is believed to contribute to the stabilizing effect on the dopaminergic system.

Serotonin and Adrenergic Receptor Affinities

Quantitative Pharmacological Data

The binding affinities and functional potencies of 1-(2,3-Dichlorophenyl)piperazine and its derivatives have been determined in various in vitro studies. The following tables summarize the available quantitative data. It is important to note that direct, comprehensive binding data for DCPP HCl across all major CNS receptors is limited in publicly available literature. Much of the detailed characterization has been performed on its more complex derivatives.

| Receptor | Ligand | Ki (nM) | Assay Type | Source |

| Dopamine D3 | N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide (a DCPP derivative) | 1-5 | Competition Binding | [4] |

| Dopamine D3 | N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)imidazo[1,2-a]pyridine-2-carboxamide (a DCPP derivative) | Subnanomolar | Competition Binding | [5] |

| Dopamine D2 | N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)imidazo[1,2-a]pyridine-2-carboxamide (a DCPP derivative) | Higher than D3 affinity | Competition Binding | [5] |

Table 1: Receptor Binding Affinities (Ki) of 1-(2,3-Dichlorophenyl)piperazine Derivatives.

| Assay | Ligand | EC50 (nM) | Emax (%) | Receptor System | Source |

| D2 β-Arrestin Recruitment (Tango assay) | UNC9994 (a DCPP analog) | Potent (<10 nM) | Partial Agonist | D2 Receptors | [6] |

| D2 β-Arrestin Recruitment (BRET assay) | Aripiprazole (contains DCPP moiety) | 145 | 47 | D2 Receptors with GRK2 | [6] |

| D3 Mitogenesis | N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)imidazo[1,2-a]pyridine-2-carboxamide (a DCPP derivative) | 157 (IC50) | Antagonist | D3 Receptors | [5] |

Table 2: Functional Activity of 1-(2,3-Dichlorophenyl)piperazine Derivatives.

Signaling Pathways

As a G-protein coupled receptor (GPCR) ligand, DCPP HCl initiates a cascade of intracellular signaling events upon binding to D2 and D3 dopamine receptors.

G-Protein Dependent Signaling

Dopamine D2 and D3 receptors are canonically coupled to the Gαi/o family of inhibitory G-proteins. Partial agonism by DCPP HCl leads to a submaximal inhibition of adenylyl cyclase, resulting in a moderated decrease in intracellular cyclic adenosine monophosphate (cAMP) levels compared to a full agonist. This is a primary mechanism through which DCPP HCl modulates neuronal excitability.

Caption: G-protein dependent signaling pathway of DCPP HCl.

G-Protein Independent Signaling (β-Arrestin Pathway)

Beyond G-protein coupling, GPCRs can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and activation of distinct signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. Partial agonists can exhibit biased signaling, preferentially activating one pathway over another. Studies on aripiprazole and its analogs suggest that DCPP-containing compounds can act as partial agonists for β-arrestin-2 recruitment to the D2 receptor.[6] This indicates that DCPP HCl may also engage this pathway, potentially contributing to its overall pharmacological profile.

Caption: Potential G-protein independent signaling of DCPP HCl.

Downstream Effector Pathways: ERK and Akt

The recruitment of β-arrestin can lead to the activation of downstream signaling cascades, including the Extracellular signal-Regulated Kinase (ERK) and the Protein Kinase B (Akt) pathways. These pathways are crucial regulators of cellular processes such as gene expression, synaptic plasticity, and cell survival. While direct evidence for DCPP HCl's modulation of these pathways is not extensively documented, its structural and functional similarity to compounds known to engage these pathways suggests a potential role in their regulation.[7][8][9][10]

Experimental Protocols

The characterization of DCPP HCl's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of DCPP HCl for dopamine D2 and D3 receptors.

Objective: To quantify the binding affinity of DCPP HCl for D2 and D3 receptors.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human D2 or D3 receptors.

-

Radioligand: [3H]-Spiperone.

-

Non-specific binding determinant: 10 µM Haloperidol.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test compound: this compound (DCPP HCl) at various concentrations.

-

96-well microplates.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation fluid and counter.

Procedure:

-

In a 96-well plate, combine cell membranes, [3H]-Spiperone (at a concentration near its Kd), and either assay buffer (for total binding), 10 µM Haloperidol (for non-specific binding), or varying concentrations of DCPP HCl.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify radioactivity using a scintillation counter.

-

Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Caption: Experimental workflow for a radioligand binding assay.

Functional cAMP Accumulation Assay

This protocol describes a functional assay to measure the effect of DCPP HCl on adenylyl cyclase activity via Gαi-coupled D2/D3 receptors.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of DCPP HCl as a partial agonist.

Materials:

-

HEK293 cells stably expressing human D2 or D3 receptors.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound: this compound (DCPP HCl) at various concentrations.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based biosensor).

-

384-well white opaque microplates.

Procedure:

-

Seed the cells in the microplates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of DCPP HCl for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data are analyzed using a sigmoidal dose-response curve to determine the EC50 and Emax values for the inhibition of forskolin-stimulated cAMP accumulation.

Caption: Experimental workflow for a functional cAMP assay.

β-Arrestin Recruitment Assay

This protocol outlines a method to assess the ability of DCPP HCl to promote the interaction between D2/D3 receptors and β-arrestin.

Objective: To measure the potency and efficacy of DCPP HCl in recruiting β-arrestin to D2/D3 receptors.

Materials:

-

HEK293 cells co-expressing a D2 or D3 receptor fused to a component of a reporter system (e.g., a fragment of an enzyme or a fluorescent protein) and β-arrestin fused to the complementary component.

-

Test compound: this compound (DCPP HCl) at various concentrations.

-

Substrate for the reporter system (e.g., luciferin for luciferase-based systems).

-

96- or 384-well white opaque microplates.

-

Luminometer or fluorescence plate reader.

Procedure:

-

Seed the engineered cells in the microplates.

-

Add varying concentrations of DCPP HCl to the wells.

-

Incubate for a period sufficient to allow for receptor-β-arrestin interaction (e.g., 60-120 minutes).

-

Add the substrate for the reporter system.

-

Measure the signal (luminescence or fluorescence) generated by the reconstituted reporter.

-

Analyze the data using a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.[6][11][12][13]

Conclusion

This compound is a pharmacologically active molecule with a well-defined primary mechanism of action as a partial agonist at dopamine D2 and D3 receptors. This activity, centered on the modulation of Gαi/o-mediated inhibition of adenylyl cyclase, positions it as a significant contributor to the therapeutic effects of the drugs from which it is derived. The potential for biased signaling through β-arrestin pathways and the subsequent engagement of downstream effectors like ERK and Akt represent an important area for further investigation to fully elucidate its complex neuropharmacological profile. The experimental protocols detailed herein provide a robust framework for the continued characterization of DCPP HCl and the development of novel CNS-active agents with tailored signaling properties. A more complete and direct characterization of the binding affinity of DCPP HCl across a wider range of CNS receptors would be invaluable for a more precise understanding of its off-target effects and overall contribution to the clinical profile of its parent drugs.

References

- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Arylpiperazines with affinity toward alpha(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pnas.org [pnas.org]

- 7. Activation of ERK-p53 and ERK-mediated phosphorylation of Bcl-2 are involved in autophagic cell death induced by the c-Met inhibitor SU11274 in human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Akt signaling pathway: An emerging therapeutic target in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell - Ding - Translational Cancer Research [tcr.amegroups.org]

- 10. Scaffold coupling: ERK activation by trans-phosphorylation across different scaffold protein species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic and Analytical Profile of 1-(2,3-Dichlorophenyl)piperazine HCl: A Technical Guide

Introduction

1-(2,3-Dichlorophenyl)piperazine hydrochloride (2,3-DCPP HCl) is a substituted phenylpiperazine that serves as a critical intermediate in the synthesis of prominent atypical antipsychotic drugs, most notably aripiprazole and cariprazine.[1][2] Its chemical structure, characterized by a piperazine ring attached to a 2,3-dichlorinated phenyl group, is fundamental to the pharmacological activity of the final active pharmaceutical ingredients (APIs).[1] The purity and structural integrity of this intermediate are paramount, necessitating robust analytical characterization through various spectroscopic techniques. This guide provides an in-depth overview of the available spectroscopic data (NMR, IR, MS) and analytical methodologies for 1-(2,3-Dichlorophenyl)piperazine HCl.

Chemical Identity and Properties

A summary of the key chemical identifiers and physical properties for 1-(2,3-Dichlorophenyl)piperazine HCl is presented below.

| Property | Value | Citation(s) |

| IUPAC Name | 1-(2,3-dichlorophenyl)piperazine;hydrochloride | [3] |

| Synonyms | 2,3-DCPP HCl, 1-(2,3-Dichlorophenyl)piperazine monohydrochloride | [3][4] |

| CAS Number | 119532-26-2 | [3] |

| Molecular Formula | C₁₀H₁₃Cl₃N₂ (or C₁₀H₁₂Cl₂N₂ · HCl) | [2][3] |

| Molecular Weight | 267.58 g/mol | [3][4] |

| Appearance | White to off-white solid | |

| Melting Point | 243-247 °C | [4] |

| Purity | ≥97% | [2][4] |

Spectroscopic Data Presentation

While the structure of 1-(2,3-Dichlorophenyl)piperazine HCl is routinely confirmed by spectroscopic methods, detailed datasets with specific peak assignments are not consistently available in public-domain literature.[1] The following tables summarize the types of spectroscopic analyses that have been performed and where spectral data can be found.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

| Technique | Instrument | Data Availability | Citation(s) |

| FTIR (KBr) | Bruker Tensor 27 FT-IR | Spectrum available from Bio-Rad Laboratories | [3] |

| ATR-IR | Bio-Rad FTS | Spectrum available from Forensic Spectral Research | [3] |

No specific peak assignment data was found in the search results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| Technique | Data Availability | Citation(s) |

| GC-MS | Spectral data for the free base is available on PubChem. | [5] |

| A searchable GC-MS spectral library is available from Cayman Chemical. | [2] | |

| LC-MS | Spectral data for the free base is mentioned on PubChem. | [5] |

Specific fragmentation patterns and m/z peak tables for the hydrochloride salt were not found in the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Technique | Data Availability | Citation(s) |

| ¹H NMR | Mentioned as a method for structural confirmation, but specific chemical shifts and coupling constants for the HCl salt are not detailed in the available search results. | [1] |

| ¹³C NMR | A spectrum for the free base, 1-(2,3-Dichlorophenyl)piperazine, is available on SpectraBase via PubChem. | [5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 1-(2,3-Dichlorophenyl)piperazine HCl are crucial for ensuring reproducibility and quality control.

Synthesis Protocol: Cyclization Reaction

The most common industrial synthesis involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.[1]

-

Charging the Reactor : In a suitable reactor, 2,3-dichloroaniline is heated to approximately 90-120°C.[1]

-

Addition of Reagent : Bis(2-chloroethyl)amine hydrochloride is added to the heated 2,3-dichloroaniline. The optimal mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride is typically between 1:1.4 and 1:1.6.[1]

-

Reaction : The reaction mixture is heated to a temperature between 120°C and 220°C and maintained for several hours to complete the cyclization.[1]

-

Work-up and Isolation : After the reaction is complete, the mixture is treated with a suitable solvent (e.g., n-butanol) to facilitate the precipitation of the crude product upon cooling.[1]

-

Purification : The crude 1-(2,3-Dichlorophenyl)piperazine HCl is collected by filtration and purified by recrystallization from a solvent system such as methanol and water to yield a product with purity exceeding 99.5% (as determined by HPLC).[1]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of 1-(2,3-Dichlorophenyl)piperazine HCl and detecting related substances.

-

Chromatographic Column : Octadecylsilane (C18) bonded silica is used as the stationary phase.

-

Mobile Phase : A gradient elution is employed.

-

Mobile Phase A : A mixture of acetonitrile and a disodium hydrogen phosphate buffer solution.

-

Mobile Phase B : A mixture of acetonitrile and phosphoric acid.

-

-

Detection : UV detection at a wavelength of 254 nm.

-

Column Temperature : Maintained between 25-35°C.

-

Flow Rate : Approximately 1.0 mL/min.

This method is designed to be rapid, stable, and accurate for the effective detection of the main compound and any process-related impurities.

General Spectroscopic Protocols

-

FTIR Spectroscopy (ATR method) : A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond). The spectrum is recorded by measuring the attenuated total reflectance of an infrared beam. A background spectrum of the clean, empty crystal is collected first and automatically subtracted from the sample spectrum.

-

GC-MS Analysis : The sample is dissolved in a suitable solvent (e.g., acetonitrile). A small volume is injected into the gas chromatograph, where it is vaporized. The components are separated on a capillary column (e.g., DB-5ms). The separated components then enter the mass spectrometer, which generates a mass spectrum for each component. The carrier gas is typically helium.

Visualization of Workflows and Relationships

Synthesis Workflow

// Node styles reagent [fillcolor="#F1F3F4", fontcolor="#202124"]; process [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,rounded"]; product [shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];